MRTX9768 hydrochloride

Synthetic lethality PRMT5-MTA inhibition MTAP deletion

MRTX9768 HCl is a first-in-class, MTA-cooperative PRMT5 inhibitor designed for synthetic lethality research in MTAP-deleted cancers. Its >180-fold selectivity over MTAP-wild-type cells enables precise target validation and translational studies, offering a superior tool compared to non-selective first-generation PRMT5 inhibitors. Choose this compound for its established in vivo PK/PD and washout experimental utility.

Molecular Formula C24H18ClFN6O
Molecular Weight 460.9 g/mol
Cat. No. B8198303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMRTX9768 hydrochloride
Molecular FormulaC24H18ClFN6O
Molecular Weight460.9 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C2=CC3=C(C=C2)C(=O)NN=C3CN)C4=C(C5=CC=CC=C5C=C4F)C#N.Cl
InChIInChI=1S/C24H17FN6O.ClH/c1-31-23(22-18(10-26)15-5-3-2-4-13(15)9-20(22)25)19(12-28-31)14-6-7-16-17(8-14)21(11-27)29-30-24(16)32;/h2-9,12H,11,27H2,1H3,(H,30,32);1H
InChIKeyKFFWHHKMANIFQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MRTX9768 Hydrochloride: First-in-Class PRMT5-MTA Complex Inhibitor for MTAP-Deleted Cancer Research


MRTX9768 hydrochloride (CAS 2629314-68-5 free base; C₂₄H₁₈ClFN₆O, MW 460.89) is a first-in-class, orally bioavailable PRMT5-MTA complex inhibitor developed by Mirati Therapeutics via fragment-based discovery [1]. It is designed as a synthetic lethal-based precision tool compound that selectively binds and stabilizes the catalytically inactive PRMT5-MTA complex, specifically targeting MTAP/CDKN2A-deleted tumor cells while sparing MTAP-wild-type normal cells [1]. The hydrochloride salt form provides enhanced aqueous solubility for in vivo formulation .

Why First-Generation PRMT5 Inhibitors Cannot Substitute for MRTX9768 Hydrochloride in MTAP-Deleted Tumor Studies


First-generation PRMT5 inhibitors (e.g., GSK3326595/pemrametostat, PF-06939999, PRT811, PRT543) are competitive or non-competitive inhibitors that do not selectively target the PRMT5-MTA complex and exhibit indiscriminate PRMT5 blockade in both MTAP-deleted and MTAP-wild-type cells [1][2]. This lack of tumor selectivity leads to dose-limiting hematological toxicities due to PRMT5's essential role in hematopoiesis, resulting in clinical discontinuation of multiple first-generation programs [1][2]. In contrast, MRTX9768's MTA-cooperative binding mechanism confers >180-fold selectivity for MTAP-deleted cells over wild-type cells, a differentiation that first-generation inhibitors cannot provide and that is essential for generating interpretable, translationally relevant data in synthetic lethality research .

Quantitative Differentiation of MRTX9768 Hydrochloride: Head-to-Head Evidence for Procurement Decisions


MTAP-Deleted vs. MTAP-WT Cellular Selectivity: >180-Fold Window for Synthetic Lethality Studies

MRTX9768 hydrochloride demonstrates marked selectivity for MTAP-deleted cells relative to MTAP-wild-type cells. In HCT116 colorectal cancer cells, MRTX9768 inhibited symmetric dimethylarginine (SDMA) levels with an IC₅₀ of 3 nM in MTAP-deleted cells versus 544 nM in MTAP-wild-type cells, representing a 181-fold selectivity window. Cell proliferation was similarly differentiated (IC₅₀ 11 nM vs. 861 nM, 78-fold selectivity) [1]. This selectivity profile stems from MRTX9768's MTA-cooperative binding mechanism, which stabilizes the catalytically inactive PRMT5-MTA complex that accumulates specifically in MTAP-deleted cells [1].

Synthetic lethality PRMT5-MTA inhibition MTAP deletion

Prolonged Target Engagement: SDMA Suppression Maintained 3-4 Days Post-Washout vs. Standard Reversible Inhibitors

MRTX9768 exhibits tight binding and prolonged occupancy of the PRMT5-MTA complex, conferring sustained pharmacodynamic effects that distinguish it from rapidly reversible inhibitors. In LU99 NSCLC cells (MTAP-deleted), treatment with MRTX9768 at 0-250 nM for 3 hours followed by a 4-day washout period resulted in maintained SDMA inhibition throughout the washout duration . In vivo, oral administration at 100 mg/kg BID for 6 days (6/21-day schedule) resulted in SDMA suppression that remained detectable 3 days after dosing cessation . In contrast, first-generation reversible PRMT5 inhibitors (e.g., GSK3326595) require continuous exposure to maintain target suppression [1].

Target occupancy Pharmacodynamics Washout kinetics

Oral Bioavailability Across Species: >50% F in Mouse and Dog for In Vivo Pharmacology

MRTX9768 hydrochloride demonstrates favorable oral pharmacokinetics across multiple preclinical species, enabling robust in vivo pharmacology studies. Following oral administration at 30 mg/kg in CD-1 mice and beagle dogs, and 10 mg/kg in cynomolgus monkeys, MRTX9768 achieved >50% oral bioavailability in mice and dogs . Moderate to high clearance was observed, and no changes in red blood cell parameters occurred even at doses well above efficacious concentrations (up to 1000 mg/kg) . This PK profile contrasts with some MTA-cooperative PRMT5 inhibitors that exhibit species-dependent bioavailability limitations or require specialized formulation approaches [1].

ADME Pharmacokinetics Oral bioavailability

Tissue Selectivity in Vivo: Tumor-Specific SDMA Suppression with Bone Marrow Sparing

In MTAP-deleted tumor xenograft studies, oral administration of MRTX9768 hydrochloride produced dose-dependent suppression of SDMA levels within the tumor tissue while producing markedly less SDMA modulation in bone marrow [1]. This in vivo tissue selectivity profile validates the synthetic lethal mechanism, wherein MRTX9768 preferentially inhibits PRMT5 in the MTA-rich tumor microenvironment of MTAP-deleted cancers while preserving PRMT5 activity in normal hematopoietic tissues where MTA levels are low [2]. In contrast, first-generation PRMT5 inhibitors exhibit comparable SDMA suppression in both tumor and bone marrow compartments, consistent with their dose-limiting hematological toxicities observed clinically [2][3].

In vivo pharmacodynamics Tissue selectivity Bone marrow sparing

First-in-Class Designation: Fragment-Based Discovery Yields Novel PRMT5-MTA Complex Binding Mode

MRTX9768 was discovered using a fragment-based screening approach specifically designed to identify small molecules that selectively bind the PRMT5-MTA complex rather than free PRMT5 or the PRMT5-SAM complex [1]. The initial fragment hit identified by surface plasmon resonance (SPR) bound PRMT5-MTA with a KD of 18 μM, and subsequent structure-guided optimization—informed by X-ray crystallography revealing interactions with K333, F327, and other residues in the MTA-induced allosteric pocket—yielded MRTX9768 [1]. Mirati Therapeutics claimed this as the first approach to targeting the PRMT5-MTA complex, predating other MTA-cooperative inhibitors such as TNG908, AMG-193, and MRTX1719 [2]. As the first-in-class tool compound, MRTX9768 remains the reference standard for benchmarking newer MTA-cooperative PRMT5 inhibitors in preclinical studies [2].

Fragment-based drug discovery Chemical biology tool First-in-class

Optimal Preclinical Applications of MRTX9768 Hydrochloride: Evidence-Driven Use Cases for MTAP-Deleted Cancer Research


Validating Synthetic Lethality in MTAP-Deleted Cell Line Panels Using Isogenic Controls

Use MRTX9768 hydrochloride to establish and validate the synthetic lethal relationship between PRMT5 inhibition and MTAP deletion across diverse cancer cell line panels. The compound's 181-fold SDMA inhibition selectivity window between MTAP-del (IC₅₀ 3 nM) and MTAP-WT (IC₅₀ 544 nM) HCT116 isogenic cells [1] provides a robust benchmark for confirming MTAP dependency. Include first-generation PRMT5 inhibitors (e.g., GSK3326595) as negative controls for tumor selectivity to demonstrate that only MTA-cooperative inhibition produces the expected differentiation.

Investigating PRMT5-MTA Complex Occupancy Kinetics and Downstream Signaling Durability

Employ MRTX9768 hydrochloride in washout experiments to study the functional consequences of prolonged PRMT5-MTA complex occupancy. The compound's tight-binding characteristics—maintaining SDMA suppression for ≥4 days after a 3-hour treatment in LU99 cells [1], and ≥3 days after dosing cessation in vivo —enable interrogation of the temporal dynamics of PRMT5-dependent transcriptional programs, splicing alterations, and DNA damage response pathways without confounding continuous drug exposure variables.

Benchmarking Novel MTA-Cooperative PRMT5 Inhibitors in Preclinical Development

Use MRTX9768 hydrochloride as the first-in-class reference standard for evaluating next-generation MTA-cooperative PRMT5 inhibitors (e.g., MRTX1719, TNG908, AMG-193). Its established cellular selectivity profile, oral PK across species (>50% F in mouse and dog) [1], and bone marrow-sparing in vivo pharmacodynamics provide a comprehensive baseline against which new compounds can be quantitatively compared across biochemical, cellular, and in vivo efficacy dimensions.

Combination Therapy Studies with KRAS G12C Inhibitors in MTAP-Deleted Tumor Models

Apply MRTX9768 hydrochloride in rational combination studies with KRAS G12C inhibitors (e.g., MRTX849/adagrasib, sotorasib) in MTAP-deleted, KRAS G12C-mutant preclinical models. Mirati's patent filings explicitly claim combination therapies using PRMT5-MTA inhibitors with KRAS G12C inhibitors [1]. Preclinical protocols cite MRTX9768 at 100 mg/kg BID in combination with MRTX849 at 30 mg/kg QD [1], providing a validated dosing framework for exploring the intersection of these two synthetic lethal vulnerabilities.

Technical Documentation Hub

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